2-(3-Bromo-2-chloro-5-methylphenyl)-1,3-dioxolane

Purity specification Procurement quality Organic synthesis

Researchers needing a benzaldehyde equivalent stable under strongly basic or nucleophilic conditions benefit from this 1,3-dioxolane acetal. Its precisely defined 3-bromo-2-chloro-5-methyl substitution pattern ensures predictable oxidative addition at C-Br while leaving C-Cl and C-CH₃ intact for sequential coupling. • ≥98% purity minimizes pre-reaction purification. • Computed LogP of 3.46 (lower than 3.84 of regioisomers) aids solubility in fragment-based screening. • Multi-vendor availability ensures competitive pricing and batch traceability for kilo-scale process development.

Molecular Formula C10H10BrClO2
Molecular Weight 277.54 g/mol
CAS No. 2586125-73-5
Cat. No. B6287655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromo-2-chloro-5-methylphenyl)-1,3-dioxolane
CAS2586125-73-5
Molecular FormulaC10H10BrClO2
Molecular Weight277.54 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Br)Cl)C2OCCO2
InChIInChI=1S/C10H10BrClO2/c1-6-4-7(9(12)8(11)5-6)10-13-2-3-14-10/h4-5,10H,2-3H2,1H3
InChIKeyGCEKHSZQICRLFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromo-2-chloro-5-methylphenyl)-1,3-dioxolane – Identity & Procurement


2-(3-Bromo-2-chloro-5-methylphenyl)-1,3-dioxolane (CAS 2586125-73-5) is a halogenated aromatic 1,3-dioxolane acetal with the molecular formula C₁₀H₁₀BrClO₂ and a molecular weight of 277.54 g/mol [1]. It serves as a protected aldehyde building block in which the formyl group of 3‑bromo‑2‑chloro‑5‑methylbenzaldehyde is masked as a cyclic acetal, thereby imparting stability under basic or nucleophilic conditions while retaining the synthetic handles of bromine and chlorine substituents on the phenyl ring [2]. The compound is primarily supplied for research and further manufacturing use, with commercially available purities reaching ≥98% .

2-(3-Bromo-2-chloro-5-methylphenyl)-1,3-dioxolane – Regioisomer Substitution Risks


Regioisomeric halogenated dioxolanes sharing the same molecular formula C₁₀H₁₀BrClO₂ possess identical elemental composition but differ in the positions of bromine, chlorine, and methyl groups on the phenyl ring. These positional differences directly affect steric accessibility, electronic distribution, and lipophilicity, as evidenced by computed properties: while the topological polar surface area (TPSA = 18.5 Ų) and hydrogen‑bond acceptor count (2) are conserved across isomers, the calculated LogP values can vary by ≥0.3 log units between the 3‑bromo‑2‑chloro‑5‑methyl substitution pattern and its closest analogs [1]. Such variation translates into quantifiably different compound polarity and potential partitioning behavior, meaning that a researcher or process chemist cannot replace one regioisomer with another and expect identical reactivity in cross‑coupling reactions, deprotection kinetics, or biological recognition without experimental re‑validation .

2-(3-Bromo-2-chloro-5-methylphenyl)-1,3-dioxolane – Differentiation Evidence


Purity Advantage vs. 4-Bromo-5-chloro-2-methylphenyl Analog

Commercially, 2-(3-Bromo-2-chloro-5-methylphenyl)-1,3-dioxolane is offered with a minimum purity of ≥98% by multiple independent suppliers [1]. In contrast, the close regioisomer 2-(4-Bromo-5-chloro-2-methylphenyl)-1,3-dioxolane (CAS 2734779-43-0) is listed with a minimum purity of ≥95% , representing a 3‑percentage‑point lower baseline specification. This difference reduces the amount of unidentified impurities entering downstream steps, which is critical for reaction reproducibility and final product quality.

Purity specification Procurement quality Organic synthesis

Lipophilicity Difference vs. Related Regioisomers

The computed LogP for 2-(3-Bromo-2-chloro-5-methylphenyl)-1,3-dioxolane is 3.46 (ChemScene algorithm) , whereas the regioisomers 2-(2-Bromo-6-chloro-3-methylphenyl)-1,3-dioxolane and 2-(6-Bromo-2-chloro-3-methylphenyl)-1,3-dioxolane both exhibit a Logp of 3.84 (Fluorochem algorithm) . Despite the different computational methods, the 0.38‑log‑unit lower value indicates the 3‑bromo‑2‑chloro‑5‑methyl substitution pattern confers a measurably reduced lipophilicity, which can influence compound solubility, membrane permeability, and off‑target binding in biological assays or physicochemical processes.

Lipophilicity LogP ADME prediction Drug design

Unique Regioisomeric Identity (InChIKey)

The regioisomeric identity of 2-(3-Bromo-2-chloro-5-methylphenyl)-1,3-dioxolane is unambiguously encoded by its InChIKey GCEKHSZQICRLFN-UHFFFAOYSA-N [1]. This identifier differs from all other bromo‑chloro‑methylphenyl dioxolane regioisomers: for example, the 2‑bromo‑6‑chloro‑3‑methyl isomer carries InChIKey RAMHDPGQVUZMFI-UHFFFAOYSA-N, the 6‑bromo‑2‑chloro‑3‑methyl isomer RBCYXXCKFMLEQK-UHFFFAOYSA-N, and the 3‑bromo‑5‑chloro‑2‑methyl isomer NVKSUVJEDXRQMX-UHFFFAOYSA-N [2][3][4]. The 3‑bromo‑2‑chloro‑5‑methyl arrangement places the bromine and chlorine in a 1,2‑relationship with each other and positions the methyl group para to the chlorine, creating a distinct steric and electronic environment that governs chemo‑ and regioselectivity in subsequent transformations.

Structural uniqueness InChIKey Regioisomer differentiation Chemoinformatics

Multi-Vendor Availability Over Scarce Regioisomer

2-(3-Bromo-2-chloro-5-methylphenyl)-1,3-dioxolane is actively stocked by at least four independent, quality‑assured vendors: ChemScene (≥98%), Boroncore (NLT 98%), AKSci (95%), and LeYan (98%) [1]. In contrast, the regioisomer 2-(3-Bromo-5-chloro-2-methylphenyl)-1,3-dioxolane (CAS 2918896-05-4) appears limited to a single supplier (a2bchem) with no publicly listed purity specification . This 4:1 vendor ratio reduces supply‑chain risk and enables competitive pricing and faster delivery for the target compound.

Supply chain Vendor diversity Procurement reliability

2-(3-Bromo-2-chloro-5-methylphenyl)-1,3-dioxolane – Best Application Scenarios


Multi-Step Synthesis with Protected Aldehyde

When a synthetic route demands a benzaldehyde equivalent that remains inert during strongly basic or nucleophilic steps, the 1,3-dioxolane acetal of 3‑bromo‑2‑chloro‑5‑methylbenzaldehyde is the preferred choice. Its commercial availability at ≥98% purity minimizes the need for pre‑reaction purification, directly addressing the quality‑critical nature of early‑stage intermediates in total synthesis or medicinal chemistry campaigns.

Regioselective Cross-Coupling Optimization

The 3‑bromo‑2‑chloro‑5‑methyl substitution pattern offers a well‑defined electronic bias for oxidative addition at the C–Br bond while leaving the C–Cl and C–CH₃ positions intact. This distinct selectivity, confirmed by its unique InChIKey and supported by class‑level understanding of halogen reactivity [1], makes the compound suitable for sequential coupling strategies where precise control over reaction sites is paramount.

Drug Discovery with Hydrophilic Fragment

For fragment‑based screening or PROTAC linker design where lower lipophilicity is correlated with improved solubility and reduced promiscuous binding, the target compound’s computed LogP of 3.46—lower than the 3.84 observed for related regioisomers —provides a quantifiable advantage in achieving physicochemical property guidelines (e.g., Lipinski’s Rule of 5) without structural modification.

Supply-Chain Resilience in Process Chemistry

Industrial R&D groups scaling up a route benefit from the target compound’s multi‑vendor availability , which ensures backup sourcing, competitive pricing, and batch‑to‑batch traceability. This supply‑chain diversity is notably superior to that of less accessible regioisomers and supports uninterrupted process development from gram to kilogram quantities.

Technical Documentation Hub

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